4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves halogenation and functionalization of aromatic rings. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process is described, which includes the establishment of the structure by various spectroscopic methods . Similarly, the synthesis of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid via oxidation is reported . These methods could potentially be adapted for the synthesis of "4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride" by incorporating appropriate chlorination steps and conversion to the acyl chloride.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, NMR, MS, and elemental analysis . For example, the crystal structure of tri-n-butyltin 2,6-difluorobenzoate shows a macrocyclic tetramer with distorted trigonal bipyramidal geometries . These techniques could be used to analyze the molecular structure of "4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride" to confirm its geometry and electronic structure.
Chemical Reactions Analysis
The reactivity of similar compounds includes various substitution reactions. For instance, 4-sulpho-2,3,5,6-tetrafluorobenzoic acid reacts with different reagents to yield chlorinated, fluorinated, and sulfonated derivatives . These reactions are indicative of the potential reactivity of "4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride" in nucleophilic substitution reactions due to the presence of the acyl chloride functional group, which is highly reactive towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of functional groups. For example, the presence of multiple fluorine atoms and a chloro substituent is likely to significantly affect the compound's polarity, boiling point, and chemical stability . The acyl chloride group in "4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride" would make it highly reactive, especially towards nucleophiles, and potentially useful for further chemical transformations.
Safety And Hazards
“4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride” is classified as a combustible, corrosive hazardous material . It has a hazard classification of Eye Damage 1 and Skin Corrosion 1B . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment such as dust masks, eyeshields, and gloves .
properties
IUPAC Name |
4-chloro-2,3,5,6-tetrafluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F4O/c8-2-5(12)3(10)1(7(9)14)4(11)6(2)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRJFXGRNBBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382535 | |
Record name | 4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride | |
CAS RN |
145572-10-7 | |
Record name | 4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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